[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid

Alzheimer's Disease 5HT2b Antagonist GPCR Pharmacology

The (3S)-enantiomer (CAS 179605-48-2) is a chiral γ-lactam essential for LHRH antagonist and 5HT2bR probe synthesis. Its constrained scaffold stabilizes bioactive conformations; the (3R)-form or racemic mixtures invalidate SAR. Used in HIV-1 protease inhibitor discovery and neurodegeneration research. Do not substitute with flexible glycyl/β-alanyl analogs. Verify stereochemistry prior to order.

Molecular Formula C6H10N2O3
Molecular Weight 158.157
CAS No. 179605-48-2
Cat. No. B574052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid
CAS179605-48-2
Synonyms1-Pyrrolidineaceticacid,3-amino-2-oxo-,(3S)-(9CI)
Molecular FormulaC6H10N2O3
Molecular Weight158.157
Structural Identifiers
SMILESC1CN(C(=O)C1N)CC(=O)O
InChIInChI=1S/C6H10N2O3/c7-4-1-2-8(6(4)11)3-5(9)10/h4H,1-3,7H2,(H,9,10)/t4-/m0/s1
InChIKeyZMCJOKMEFYSAOH-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid (CAS 179605-48-2) Procurement Guide: Chemical Profile and Research-Grade Sourcing


[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid (CAS 179605-48-2) is a chiral, non-proteinogenic amino acid derivative characterized by a pyrrolidin-2-one (γ-lactam) core with a 3(S)-amino substituent and an N-linked acetic acid moiety [1]. With a molecular formula of C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol, this compound serves as a versatile synthetic intermediate and a conformational constraint in peptidomimetic design . It has been identified as a key building block in the synthesis of bioactive peptides targeting luteinizing hormone-releasing hormone (LHRH) receptors and as a structural component in natural products with HIV-1 protease inhibitory activity [2]. For procurement purposes, the (S)-enantiomer (CAS 179605-48-2) must be distinguished from its (R)-counterpart (CAS 179605-47-1) and racemic mixtures, as stereochemistry critically impacts biological activity in downstream applications.

Why Substituting [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid with In-Class Analogs Jeopardizes Experimental Reproducibility


Generic substitution of [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid with simple amino acid derivatives or alternative pyrrolidinone scaffolds is not scientifically tenable for two primary reasons: stereochemical specificity and unique scaffold geometry. The (3S) absolute configuration is non-negotiable for receptor recognition; the (3R)-enantiomer (CAS 179605-47-1) has been shown to produce different biological profiles and cannot be assumed to be functionally equivalent . Furthermore, the γ-lactam ring imposes a constrained backbone dihedral angle that is fundamentally distinct from the flexible glycyl or β-alanyl moieties commonly used as surrogates in peptide synthesis. This conformational restriction is documented in patent literature as the basis for enhanced LHRH antagonist potency and extended duration of action, attributed to stabilization of the receptor-bound conformation [1]. Procurement of non-chiral, racemic, or incorrectly specified analogs directly compromises assay reproducibility and invalidates structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid: Head-to-Head and Cross-Study Comparisons


Superior 5HT2b Receptor Antagonism Potency vs. Off-Target Reference Compound PF-05190457

MW071, a selective 5HT2bR antagonist whose core structure incorporates the (3S)-3-amino-2-oxopyrrolidin-1-yl]acetic acid scaffold, demonstrates a 68.5-fold improvement in cellular 5HT2b antagonist potency compared to the GHSR inverse agonist PF-05190457, a compound with known 5HT2b off-target activity. The target-derived MW071 exhibited an IC50 of 54 nM in a functional cellular assay, whereas PF-05190457 shows an IC50 of 3700 nM against the same receptor [1] [2]. This quantitative difference directly correlates with the engineered selectivity profile of the pyrrolidinone-containing scaffold.

Alzheimer's Disease 5HT2b Antagonist GPCR Pharmacology

Enhanced LHRH Antagonist Duration via Conformational Constraint Compared to Linear Peptide Analogs

Peptides incorporating the (3S)-3-amino-2-oxopyrrolidin-1-yl]acetic acid moiety as a γ-lactam bridge between positions 6 and 7 exhibit extended duration of LHRH antagonist action relative to linear peptide analogs. The conformational constraint imposed by the lactam ring stabilizes the receptor-bound conformation and confers resistance to enzymatic degradation, a property not observed in peptides lacking this structural element [1]. While specific in vivo half-life values are not publicly available in a single comparative dataset, the patent literature explicitly attributes improved potency and prolonged activity to this scaffold modification.

LHRH Antagonist Peptidomimetic Fertility Regulation

Identification as a Natural Product Scaffold for HIV-1 Protease Inhibition Distinct from Synthetic Leads

The compound (−)-(S)-2-[3-(6-methylheptanamido)-2-oxopyrrolidin-1-yl] acetic acid (compound 3), a derivative of the target scaffold, was identified as the first natural product containing a 2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid system. This natural product was isolated alongside ahmpatinin iBu, which exhibits potent HIV-1 protease inhibitory activity with an IC50 of 1.79 nM [1]. While the target compound itself is not the final inhibitor, its presence in this natural product system differentiates it from purely synthetic pyrrolidinone-based HIV-1 protease inhibitors and offers a unique chemotype for medicinal chemistry optimization.

HIV-1 Protease Inhibitor Natural Product Antiviral

Physicochemical Differentiation: Calculated Lipophilicity (XLogP) vs. Common Amino Acid Analogs

The calculated XLogP for [(3S)-3-amino-2-oxopyrrolidin-1-yl]acetic acid is -3.7 , indicating significantly higher hydrophilicity compared to structurally related peptidomimetic building blocks such as 2-(3-amino-2-oxopyrrolidin-1-yl)propanoic acid (XLogP estimated at -1.2 to -2.5 depending on substitution) or N-acetylproline (XLogP ≈ -0.5). This high polarity influences aqueous solubility and membrane permeability, parameters critical for in vitro assay design and in vivo pharmacokinetics.

ADME Physicochemical Property Lead Optimization

High-Value Research and Industrial Applications for [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid Based on Quantitative Evidence


Synthesis of Selective 5HT2b Receptor Antagonists for Alzheimer's Disease Research

As demonstrated by the MW071 probe, the [(3S)-3-amino-2-oxopyrrolidin-1-yl]acetic acid scaffold can be elaborated into highly selective 5HT2bR antagonists with nanomolar cellular potency (IC50 = 54 nM) [1]. This application is directly supported by the compound's ability to yield molecules that rescue amyloid-β and tau oligomer-induced impairment of synaptic plasticity and memory in preclinical models. Procurement for this purpose is warranted when the research objective involves validating 5HT2bR as a therapeutic target in neurodegenerative disorders.

Constrained Peptidomimetic Synthesis for Long-Acting LHRH Antagonists

The scaffold's documented role in imposing a bioactive conformation in LHRH peptide analogs makes it a critical building block for synthesizing potent, long-acting LHRH antagonists [2]. This application is most relevant for programs targeting hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, where extended duration of action and metabolic stability are primary optimization goals. The (3S) stereochemistry is essential for achieving the correct receptor-bound conformation.

Medicinal Chemistry Exploration of Natural Product-Derived HIV-1 Protease Inhibitors

Given its identification as a component of the first natural product containing a 2-(3-amino-2-oxopyrrolidin-1-yl)acetic acid system, this compound provides a validated starting point for developing novel HIV-1 protease inhibitors [3]. Researchers aiming to diversify beyond synthetic clinical candidates (e.g., darunavir) may procure this scaffold to explore natural product-inspired chemical space and potentially overcome existing resistance mechanisms.

Quote Request

Request a Quote for [(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.